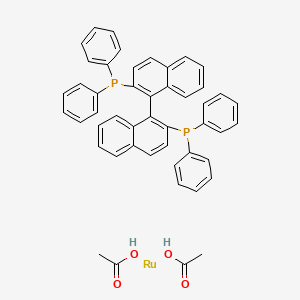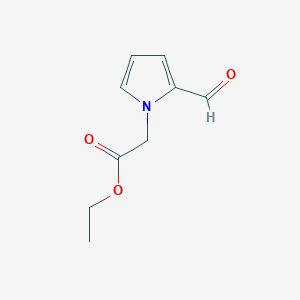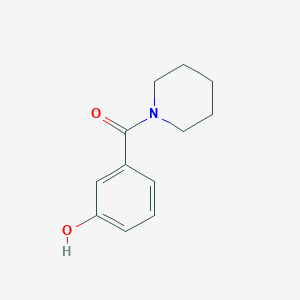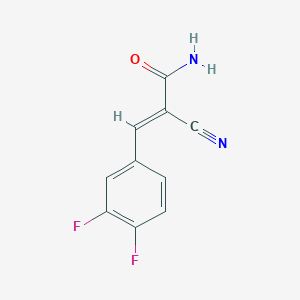
(R)-Ru(OAc)2(BINAP)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-Ru(OAc)2(BINAP)” is a chiral catalyst that is used in asymmetric hydrogenation reactions . Its full name is Diacetato [®-(+)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) . It has an empirical formula of C48H38O4P2Ru and a molecular weight of 841.83 .
Synthesis Analysis
The synthesis of “®-Ru(OAc)2(BINAP)” involves the preparation of ditriflate of binaphthol, followed by the preparation of “®-(+)-BINAP” through a series of reactions . The process involves the use of palladium (II) triflate and diphenylphosphine .
Molecular Structure Analysis
“®-Ru(OAc)2(BINAP)” consists of a pair of 2-diphenylphosphino naphthyl groups linked at the 1 and 1’ positions . The dihedral angle between the naphthyl groups is approximately 90° .
Chemical Reactions Analysis
“®-Ru(OAc)2(BINAP)” can be used as a catalyst for the asymmetric hydrogenation of 1,1’-disubstituted olefins, such as 1-methyleneindan and 1-methylenetetralins . It can also catalyze the hydrogenation of 2-(trifluoromethyl)acrylic acid to form optically active 2-(trifluoromethyl)propionic acid .
Physical And Chemical Properties Analysis
“®-Ru(OAc)2(BINAP)” is a powder form substance . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Synthesis Improvements
- Improved Synthesis Methods : New methods for the synthesis of Ru(BINAP) complexes have been developed, leading to a high-yield synthesis of Ru(BINAP)(OAc)2 (Chana & Laneman, 1994).
Chemical Reactions and Bonding
- P-C Bond Splitting and NMR Studies : Ru(OAc)2(BINAP) has been studied for its P-C bond splitting reaction, revealing the production of acetic anhydride and water. This has led to an understanding of the reaction's end products (Geldbach, Reijer, Wörle, & Pregosin, 2002).
- Ruthenium(II) Alkyl Binap Complexes : Investigations into Ru(II) complexes with BINAP ligands have revealed novel bonding and cyclometalation reactions, providing insights into the chemistry of these complexes (Geldbach, Pregosin, & Albinati, 2003).
- Ru-BINAP in Asymmetric Hydrogenation : Ru(BINAP) complexes have been found effective in catalyzing the asymmetric hydrogenation of various compounds, providing a method for producing optically active substances (Zhou, Tang, Wang, Li, & Zhang, 2002).
Structural Characterization
- Structural Studies of Ru-BINAP Complexes : Solid-state structures of Ru-BINAP complexes have been reported, enhancing the understanding of their molecular configuration and bonding characteristics (Geldbach, Pregosin, Rizzato, & Albinati, 2006).
Catalysis and Chemical Transformations
- Catalytic Applications : Ru(BINAP) complexes have been applied in various catalytic processes, including asymmetric hydrogenation, demonstrating their utility in organic synthesis (Ishiga, Ohta, Kodama, & Tobisu, 2021).
IndustrialApplications and Synthesis
- Industrial Scale Synthesis : Ru(BINAP) complexes have been synthesized and characterized for use in large-scale industrial applications, particularly in catalytic processes (Akutagawa, 1995).
Mechanism of Action
Target of Action
The primary target of ®-Ru(OAc)2(BINAP) is the B-H bond in organic compounds . The compound acts as a catalyst, facilitating the transformation of these bonds during chemical reactions .
Mode of Action
®-Ru(OAc)2(BINAP) interacts with its targets through a process known as oxidative addition . This process involves the formation of a complex with the target molecule, followed by the addition of an oxygen atom . The result is a change in the oxidation state of the target molecule, facilitating further chemical reactions .
Biochemical Pathways
The primary biochemical pathway affected by ®-Ru(OAc)2(BINAP) is the arylation or alkenylation of olefinic compounds . This pathway involves the construction of carbon-carbon bonds, which can be challenging to achieve without the aid of a catalyst . The action of ®-Ru(OAc)2(BINAP) on this pathway results in the formation of substituted olefins .
Result of Action
The action of ®-Ru(OAc)2(BINAP) results in the formation of substituted olefins . These are complex molecular structures that can be rapidly prepared and tolerate a wide range of functional groups . The formation of these structures is facilitated by the catalyst’s interaction with its target molecules .
Action Environment
The action of ®-Ru(OAc)2(BINAP) is influenced by several environmental factors. For instance, the reaction conditions, including temperature and the presence of base (bulky amines or inorganic salts), can affect the compound’s action . Additionally, the presence of certain functional groups in the target molecules can also influence the compound’s efficacy .
Safety and Hazards
Future Directions
The use of palladium-catalyzed cross-coupling of C–O electrophiles with a focus on catalytic systems, reaction type, and class of C–O coupling partners is an emerging strategy in the field of heterogeneous catalysis . The use of more versatile, more functional group tolerant, and highly active palladium catalysts likely represents a practical solution to the broadly applicable cross-coupling of various C–O bonds across diverse chemical disciplines .
properties
| { "Design of the Synthesis Pathway": "The synthesis of (R)-Ru(OAc)2(BINAP) can be achieved through a series of reactions involving the starting materials, (R)-BINAP and Ru(OAc)2. The chiral ligand (R)-BINAP will coordinate with the Ru(OAc)2 to form the desired product.", "Starting Materials": [ "(R)-BINAP", "Ru(OAc)2" ], "Reaction": [ "1. Dissolve (R)-BINAP in a suitable solvent, such as toluene or THF.", "2. Add Ru(OAc)2 to the solution and stir at room temperature for several hours.", "3. Heat the reaction mixture to reflux for several hours.", "4. Cool the mixture and filter off any solids.", "5. Concentrate the filtrate to obtain the crude product.", "6. Purify the product by column chromatography or recrystallization." ] } | |
CAS RN |
325146-81-4 |
Molecular Formula |
C48H40O4P2Ru+2 |
Molecular Weight |
843.8 g/mol |
IUPAC Name |
[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);/q;;;+2 |
InChI Key |
NMLZYEWNUCRSRJ-UHFFFAOYSA-N |
SMILES |
CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru] |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.[Ru+2] |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)







![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)
![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)


